Methylisobutyrat

Übersicht

Beschreibung

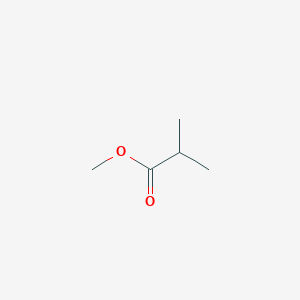

Methyl isobutyrate is an organic compound with the formula CH₃O₂CCH(CH₃)₂. This colorless liquid is the methyl ester of isobutyric acid and is commonly used as a solvent . It is characterized by its ester functional group and is known for its fruity and apple-like aroma, making it a popular flavoring agent in food and beverages .

Wissenschaftliche Forschungsanwendungen

Methyl isobutyrate has several scientific research applications:

Chemistry: It is used as a solvent in various chemical reactions and processes. Its ability to dissolve a wide range of compounds makes it valuable in organic synthesis and analytical chemistry.

Medicine: While not directly used as a drug, methyl isobutyrate’s derivatives and related compounds are studied for their potential therapeutic properties.

Industry: It is employed as a flavoring agent in the food and beverage industry, providing a fruity aroma to products.

Wirkmechanismus

Methyl isobutyrate, also known as methyl 2-methylpropanoate, is an organic compound with the formula CH3O2CCH(CH3)2 . This colorless liquid is the methyl ester of isobutyric acid and is primarily used as a solvent .

Target of Action

It is a small molecule that is primarily used as a solvent . It’s parent compound, isobutyric acid, has been found to increase insulin-stimulated glucose uptake and reduce phosphorylation of rate-limiting enzymes involved in lipolysis .

Mode of Action

As a solvent, methyl isobutyrate’s mode of action is largely physical rather than biological. It helps dissolve other substances and can alter the physical properties of a solution, such as viscosity and evaporation rate .

Biochemical Pathways

Its parent compound, isobutyric acid, is derived during the fermentation of branched-chain amino acids (valine, leucine, and isoleucine) .

Result of Action

The primary result of methyl isobutyrate’s action is its ability to act as a solvent, aiding in the dissolution of other substances . In terms of biological effects, more research is needed to fully understand the impact of methyl isobutyrate.

Action Environment

The action of methyl isobutyrate can be influenced by environmental factors such as temperature and pressure . For example, its boiling point is 365 ± 1 K , and its melting point is between 187.15 K and 188.50 K . These properties can affect the compound’s volatility and its ability to act as a solvent.

Vorbereitungsmethoden

Methyl isobutyrate can be synthesized through the direct esterification of methanol with isobutyric acid . This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture under reflux to achieve the desired ester product.

In industrial settings, methyl isobutyrate is produced using similar esterification methods but on a larger scale. The process involves continuous distillation to separate the ester from the reaction mixture, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Methyl isobutyrate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, methyl isobutyrate can be hydrolyzed to produce isobutyric acid and methanol.

Reduction: Methyl isobutyrate can be reduced to isobutanol using reducing agents such as lithium aluminum hydride.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and methanol. Common reagents for this reaction include sodium methoxide or potassium hydroxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis yields isobutyric acid and methanol, while reduction produces isobutanol.

Vergleich Mit ähnlichen Verbindungen

Methyl isobutyrate can be compared with other similar compounds, such as:

Ethyl isobutyrate: Another ester of isobutyric acid, ethyl isobutyrate has a similar fruity aroma but differs in its ester group, which contains an ethyl group instead of a methyl group.

Butyl isobutyrate: This compound also shares the ester functional group but has a butyl group, resulting in different physical and chemical properties.

Methyl acetate: While not an ester of isobutyric acid, methyl acetate is another common ester used as a solvent and flavoring agent.

Methyl isobutyrate’s uniqueness lies in its specific ester group, which imparts distinct physical and chemical properties, making it suitable for various applications in different fields.

Biologische Aktivität

Methyl isobutyrate (MIB) is an organic compound with the formula C5H10O2, classified as an ester. It is primarily used as a flavoring agent and solvent in various industrial applications. This article explores the biological activity of methyl isobutyrate, including its metabolic pathways, antimicrobial properties, and potential health effects based on diverse research findings.

Methyl isobutyrate is formed through the esterification of isobutyric acid and methanol. It can be synthesized via several methods, including the reaction of propylene with carbon monoxide in the presence of hydrogen fluoride and water or methanol, yielding high purity levels (up to 99%) under controlled conditions .

Metabolic Pathways

Upon ingestion, methyl isobutyrate undergoes hydrolysis to yield isobutyric acid and methanol. The metabolic fate of these products involves:

- Absorption : Rapid absorption from the gastrointestinal tract.

- Oxidation : Conversion to carbon dioxide via the fatty acid pathway followed by the tricarboxylic acid cycle.

- Conjugation : Potential conjugation of branched alcohols for excretion through urine .

Antimicrobial Activity

Recent studies have indicated that methyl isobutyrate exhibits antimicrobial properties, particularly against certain pathogens. For instance, research conducted on various Lysobacter strains demonstrated that methyl isobutyrate emissions were significantly higher in specific growth media, correlating with enhanced antimicrobial activity against Phytophthora infestans .

Study Findings

| Organism | Growth Media | Methyl Isobutyrate Emission | Antimicrobial Effect |

|---|---|---|---|

| Lysobacter antibioticus | PDA | High | Effective |

| Lysobacter capsici | PDA | Moderate | Moderate |

| Lysobacter enzymogenes | NA | Low | Minimal |

This table summarizes the correlation between methyl isobutyrate emission and its antimicrobial efficacy across different strains.

Toxicological Data

Toxicological assessments indicate that methyl isobutyrate does not pose significant genotoxic risks at typical exposure levels. Evaluations suggest that the current estimated daily intake from flavoring substances remains below safety thresholds, indicating a low risk for adverse health effects when consumed in moderation .

Case Studies

- Flavoring Agent Safety Evaluation : A comprehensive safety evaluation indicated that consumption levels of methyl isobutyrate (ranging from <0.01 to 11 µg per person per day) are significantly below the established safety concern threshold of 1800 µg/day .

- Industrial Exposure Assessment : In occupational settings, exposure to methyl isobutyrate has been monitored, revealing no significant adverse effects when proper handling protocols are followed.

Eigenschaften

IUPAC Name |

methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)5(6)7-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIWKHZACMWKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060275 | |

| Record name | Propanoic acid, 2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid | |

| Record name | Methyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

91.00 to 93.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Methyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.884-0.888 | |

| Record name | Methyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

547-63-7 | |

| Record name | Methyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL ISOBUTYRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM286QL922 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-84.7 °C | |

| Record name | Methyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl isobutyrate?

A1: Methyl isobutyrate has a molecular formula of C5H10O2 and a molecular weight of 102.13 g/mol.

Q2: What spectroscopic data is available for methyl isobutyrate?

A2: Studies have investigated the ultraviolet (UV) spectrum of methyl isobutyrate, comparing it to polymethyl acrylate and its isotactic form. [] This research highlighted the impact of stereoregularity on spectral features and extinction coefficients. Additionally, NMR spectroscopy has been utilized to study the structure and aggregation of the lithium ester enolate of methyl isobutyrate. []

Q3: How does methyl isobutyrate perform as a solvent in free-radical polymerization?

A3: Methyl isobutyrate has been used as a model solvent to investigate the free-radical polymerization of N-vinyl-2-pyrrolidone. [, ] The research focused on the solvent effect on polymerization rates, initiation constants, and the influence of monomer dilution on reaction dynamics.

Q4: Can methyl isobutyrate be used as a precursor in plasma polymerization?

A4: Yes, methyl isobutyrate serves as a precursor for plasma polymerization. [, , , ] Studies have explored the impact of varying plasma parameters on the chemical composition and functional group retention within the resulting plasma polymer films. Notably, a shift to a higher-pressure plasma regime led to increased functional group retention, attributed to a dominance of protonated precursor ions in the deposition process. []

Q5: What is the role of methyl isobutyrate in the synthesis of methyl methacrylate?

A5: Methyl isobutyrate can be oxidatively dehydrogenated to form methyl methacrylate (MMA). [] This reaction is typically catalyzed by heteropoly acids or specific oxide catalysts. [, ]

Q6: Have there been computational studies on the structure and reactions of methyl isobutyrate?

A6: Ab initio calculations have been used to study the structure, aggregation, and 13C NMR shifts of lithium ester enolates of methyl isobutyrate. [] These calculations revealed that a nonplanar enolate-like structure with a π-interaction between lithium and the carbon-carbon double bond is more stable than the planar enolate-like structure. Additionally, ab initio and semiempirical methods were employed to investigate the stereoselectivity of the anionic polymerization of methyl methacrylate, using methyl isobutyrate-derived anions as model systems. []

Q7: How do structural modifications of methyl isobutyrate affect its reactivity?

A7: Studies on plasma dissociation reactions compared methyl isobutyrate to structurally similar esters like methyl crotonate and ethyl methacrylate. [] The presence of α,β-unsaturation significantly influenced the dissociation pathways, highlighting the importance of structural features on reactivity.

Q8: How does the stability of methyl isobutyrate affect its use in applications like plasma polymerization?

A8: The stability of methyl isobutyrate under plasma conditions is crucial for its use as a precursor. [, , , ] Studies indicate that higher pressure plasma regimes favor the formation of protonated precursor ions, leading to improved functional group retention in the deposited films. [] This suggests that conditions promoting less fragmentation and preserving the intact methyl isobutyrate structure are desirable for retaining desired functionalities.

Q9: What analytical techniques are used to identify and quantify methyl isobutyrate?

A9: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of methyl isobutyrate in various matrices. [, , , ] This technique allows for separation and detection of volatile compounds based on their mass-to-charge ratios. Additionally, Proton Transfer Reaction Mass Spectrometry (PTR-MS) has been utilized to monitor the emission of methyl isobutyrate and other volatile organic compounds from the brown rot fungus Fomitopsis palustris over time. []

Q10: How is methyl isobutyrate analyzed in food samples?

A10: Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS has been successfully employed for analyzing methyl isobutyrate and other volatile organic compounds in MD2 pineapple. [] This method effectively extracts volatile compounds from the sample headspace, allowing for their subsequent separation and identification.

Q11: What is known about the atmospheric fate of methyl isobutyrate?

A11: The reaction of methyl isobutyrate with hydroxyl radicals (OH) in the atmosphere has been studied. [] The major products identified were acetone and methyl pyruvate. [] This information is valuable for understanding the degradation pathways and atmospheric lifetime of methyl isobutyrate.

Q12: What is known about the solubility of methyl isobutyrate?

A12: Methyl isobutyrate is freely soluble in organic solvents. [] While specific solubility data in various media may require further investigation, its miscibility with organic solvents is relevant for its use in reactions and applications involving these solvents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.